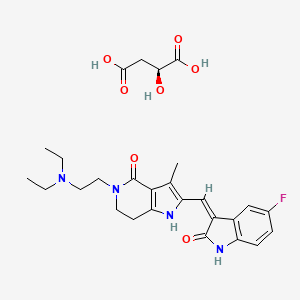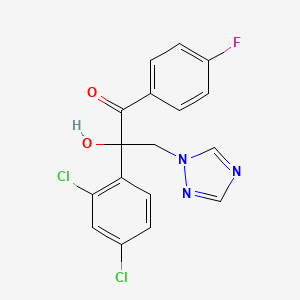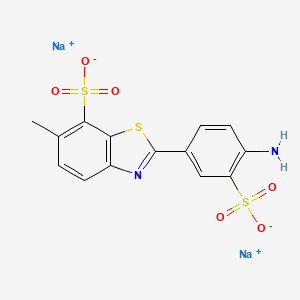
alpha-(Isopropyl)-gamma-methylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol is a complex organic compound that belongs to the class of alcohols. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexane ring, along with a propanol side chain. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol typically involves multiple steps, starting with the preparation of the cyclohexane ring. One common method is the hydrogenation of benzene to form cyclohexane. The isopropyl and methyl groups are then introduced through Friedel-Crafts alkylation reactions, using isopropyl chloride and methyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the addition of the propanol side chain. This can be achieved through a Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process typically involves the use of high-purity starting materials and catalysts to ensure high yields and product purity. Advanced techniques such as continuous flow reactors and automated process control systems are employed to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(Isopropyl)-gamma-methylcyclohexanepropanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.
In medicinal applications, the compound’s anti-inflammatory and antimicrobial effects are thought to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Alpha-(Isopropyl)-gamma-methylcyclohexanepropanol can be compared with other similar compounds, such as:
Isopropyl alcohol: A simpler alcohol with a similar isopropyl group but lacking the cyclohexane ring and propanol side chain.
Cyclohexanol: Contains a cyclohexane ring with a single hydroxyl group, but lacks the isopropyl and methyl groups.
Methylcyclohexane: A hydrocarbon with a cyclohexane ring and a methyl group, but no hydroxyl group or propanol side chain.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93963-36-1 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C13H26O/c1-10(2)13(14)9-11(3)12-7-5-4-6-8-12/h10-14H,4-9H2,1-3H3 |
Clave InChI |
NFHXEHFWFFRUOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C)C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


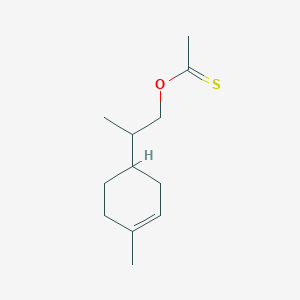


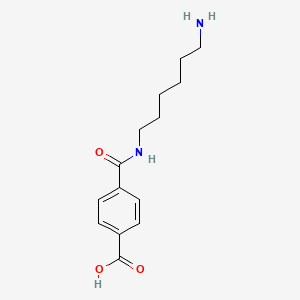
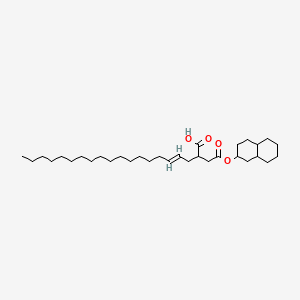


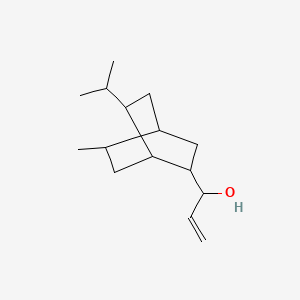
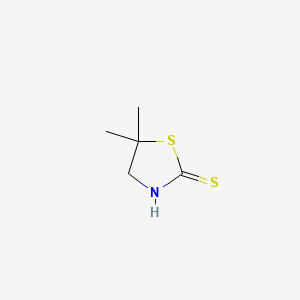
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
